molecular formula C9H12Cl2N2O B3346800 Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- CAS No. 124420-53-7

Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy-

Cat. No.: B3346800
CAS No.: 124420-53-7
M. Wt: 235.11 g/mol
InChI Key: JWSVEXRABCDOPU-UHFFFAOYSA-N
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Description

Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins. This inhibition leads to a cascade of biochemical and physiological effects that make Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- a promising candidate for various research applications.
Biochemical and Physiological Effects:
Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a cascade of effects in the body. Some of the effects of Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- include its ability to modulate the immune system, its ability to inhibit the growth of cancer cells, and its ability to reduce inflammation.

Advantages and Limitations for Lab Experiments

Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- exhibits unique biochemical and physiological effects, which make it a promising candidate for various research applications. However, one limitation is that the mechanism of action of Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the research of Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy-. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Another direction is to explore the potential applications of Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- in drug discovery, which could lead to the development of new drugs for various diseases. Additionally, future research could focus on exploring the potential applications of Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- in the development of new research tools for studying the function of various proteins and enzymes.

Scientific Research Applications

Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research applications. Some of the research applications of Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy- include its use as a research tool for studying the function of various proteins and enzymes, its use in drug discovery, and its use in the development of new therapeutic agents.

Properties

IUPAC Name

3-chloro-4-(1-chloro-2-methylpropan-2-yl)-6-methoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c1-9(2,5-10)6-4-7(14-3)12-13-8(6)11/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVEXRABCDOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC(=NN=C1Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60154351
Record name Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124420-53-7
Record name Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazine, 3-chloro-4-(2-chloro-1,1-dimethylethyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60154351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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